methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate
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Overview
Description
Methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. . The structure of this compound includes a pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core, which is fused with a benzoate moiety, making it a unique and multifunctional molecule.
Preparation Methods
The synthesis of methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate involves multiple steps. One common method includes the cyclization of appropriate precursors such as hydrazonoyl halides with pyridine derivatives . The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and catalysts such as sodium ethoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential as an antimicrobial, antifungal, and anticancer agent
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine core is known to interact with various biological targets, including receptors and enzymes involved in cellular processes .
Comparison with Similar Compounds
Methyl 4-[2-(allylamino)-8-amino-7-cyano-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-6-yl]benzoate can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:
Thiazolo[4,5-b]pyridines: Known for their antimicrobial and anticancer activities.
Thiazolo[4,5-d]pyrimidines: These compounds exhibit antiviral and anti-inflammatory properties.
Pyrano[2,3-d]thiazoles: These derivatives are studied for their antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 4-[12-amino-11-cyano-8-oxo-4-(prop-2-enylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraen-10-yl]benzoate |
InChI |
InChI=1S/C21H17N5O4S/c1-3-8-24-21-26-18-16(31-21)15-14(19(27)25-18)13(12(9-22)17(23)30-15)10-4-6-11(7-5-10)20(28)29-2/h3-7,13H,1,8,23H2,2H3,(H2,24,25,26,27) |
InChI Key |
CTLUZSYDCHVRMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC(=N4)NCC=C)N)C#N |
Origin of Product |
United States |
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